molecular formula C15H17N5O2 B2841715 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332897-31-1

3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2841715
CAS RN: 332897-31-1
M. Wt: 299.334
InChI Key: SQMGDACBHLTCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as Methylxanthine, is a naturally occurring alkaloid found in coffee, tea, and cocoa beans. It is a potent stimulant of the central nervous system and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene involves the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene increases the levels of cAMP and cGMP, which leads to an increase in intracellular calcium levels and subsequent stimulation of the central nervous system.
Biochemical and Physiological Effects
3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has a variety of biochemical and physiological effects. It has been shown to increase alertness, reduce fatigue, and improve cognitive function. 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene also has diuretic properties, which can lead to an increase in urine production. It has been used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene also has cardiac stimulant properties, which can lead to an increase in heart rate and contractility.

Advantages and Limitations for Lab Experiments

3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has several advantages and limitations for lab experiments. It is readily available and relatively inexpensive, making it a popular choice for research studies. However, 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene. One area of interest is the potential use of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has been shown to have neuroprotective properties and may help to prevent the loss of neurons in these diseases. Another area of interest is the use of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene as a performance-enhancing drug in athletes. However, further research is needed to fully understand the potential benefits and risks of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene in these applications.
Conclusion
In conclusion, 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene is a naturally occurring alkaloid with a variety of biochemical and physiological effects. It has been extensively studied for its scientific research application and has potential uses in the treatment of neurodegenerative diseases and as a performance-enhancing drug in athletes. While 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has several advantages for lab experiments, further research is needed to fully understand its long-term effects and potential applications.

Synthesis Methods

3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene can be synthesized through various methods. The most common method involves the demethylation of theobromine, which is a natural alkaloid found in cocoa beans. The demethylation reaction is carried out using a strong base such as potassium hydroxide or sodium hydroxide. The reaction yields 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene as the final product.

Scientific Research Applications

3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has been extensively studied for its scientific research application. It has been shown to have a variety of pharmacological effects, including central nervous system stimulation, diuresis, bronchodilation, and cardiac stimulation. 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has also been used as a marker for the measurement of renal function.

properties

IUPAC Name

3-methyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-9-5-4-6-10(7-9)8-20-11-12(17-14(20)16-2)19(3)15(22)18-13(11)21/h4-7H,8H2,1-3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMGDACBHLTCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione

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